Cystathionamine

Description

Overview of Biologically Active Sulfur Metabolites

Sulfur is an essential element vital for all known forms of life, required for growth and development across all biological kingdoms. up.pt It is a component of a wide array of biomolecules that perform critical functions, from protein structure to redox homeostasis. up.ptnih.gov While animals cannot fix inorganic sulfur and depend on dietary sources, organisms like plants, fungi, and bacteria can incorporate it into organic molecules. nih.govmdpi.com

The most well-known sulfur-containing metabolites are the amino acids methionine and cysteine. numberanalytics.com Methionine is an essential amino acid in humans, meaning it must be obtained from the diet, while cysteine is considered semi-essential as it can be synthesized from methionine. numberanalytics.comnih.govresearchgate.net These amino acids are fundamental building blocks for protein synthesis. numberanalytics.com The thiol group (-SH) of cysteine is particularly reactive and plays a crucial role in the catalytic sites of many enzymes and in the formation of disulfide bonds that stabilize protein structures. numberanalytics.com Furthermore, cysteine is a precursor to the major intracellular antioxidant glutathione (B108866), as well as other important molecules like taurine (B1682933) and hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. numberanalytics.comresearchgate.netnih.gov

Beyond these primary metabolites, the sulfur metabolome is vast and diverse. It includes a variety of compounds with significant biological activities:

Glucosinolates: Found predominantly in cruciferous vegetables, these compounds are involved in plant defense and have been studied for their effects on human health. nih.govtandfonline.com

Alliums and Thiosulfinates: Compounds like allicin (B1665233) from garlic are produced when the plant tissue is damaged and are known for their characteristic aroma and biological properties. nih.govtandfonline.com

Ergothioneine and Ovothiols: These are thiol-containing compounds found in various organisms, including marine life and microorganisms, where they play protective roles. mdpi.com

Lanthionines: These are non-proteogenic amino acids containing a thioether bond, such as lanthionine (B1674491) itself, which is found in the mammalian brain and is formed through the activity of the enzyme cystathionine-β-synthase. researchgate.netresearchgate.net

The versatility of sulfur chemistry, particularly its ability to exist in multiple oxidation states, makes sulfur-containing metabolites central to cellular redox biochemistry and detoxification processes. up.pt

Historical Perspectives on Unusual Sulfur Amino Acids and Amines Research

The scientific journey into the world of sulfur-containing compounds dates back centuries. Cysteine was first identified in 1810, and methionine was isolated in 1922. numberanalytics.com These discoveries laid the groundwork for understanding the fundamental roles of sulfur in proteins and primary metabolism.

A significant chapter in the exploration of more unusual sulfur metabolites was written by the research group of Professor Doriano Cavallini at Sapienza University of Rome. mdpi.commdpi.com Over several decades in the 20th century, his school was instrumental in discovering and synthesizing a variety of novel sulfur-containing metabolites in humans and other mammals. mdpi.comresearchgate.net Much of this work involved developing aqueous-based synthesis methods, which are now recognized as early examples of "green chemistry." mdpi.com The Cavallini group's research, meticulously documented in laboratory notebooks, led to the preparation of many compounds that are still not commercially available, including various thiodiamines and sulfur ketimines. mdpi.commdpi.com

The first report of sulfur-containing ketimines, a class of cyclic compounds derived from thioether metabolism, emerged in 1981 from Cavallini's lab. mdpi.com In 1956, Cavallini's group investigated sulfur-containing diamine analogues, including cystamine (B1669676) and other thiodiamines, as potential substrates for the enzyme diamine oxidase. mdpi.com The discovery of metabolic disorders like homocystinuria in the 1960s, characterized by elevated levels of homocysteine, further highlighted the critical importance of sulfur amino acid pathways in human health and disease. nih.govresearchgate.net This historical context underscores a long-standing scientific effort to unravel the complex and often "outlandish" chemistry of sulfur metabolism beyond the canonical amino acids. mdpi.com

Positioning of Cystathionamine within the Broader Sulfur Metabolome

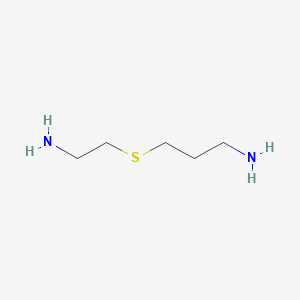

This compound, chemically known as 2-aminoethyl, 3-aminopropyl sulfide, is classified as a thiodiamine. tandfonline.commdpi.comresearchgate.net It is an asymmetrical thioether and a diamine analogous to linear diamines, but with a sulfur atom substituting for a methylene (B1212753) group in the carbon chain. nih.gov This places it within a specific family of sulfur-containing amines that also includes lanthionamine, homocystamine, and cystamine. mdpi.comunito.it

This compound is structurally related to cystathionine (B15957), a key thioether intermediate in the transsulfuration pathway, which channels the metabolism of homocysteine to cysteine. researchgate.netresearchgate.netresearchgate.net However, this compound itself is not a direct metabolite of this canonical pathway. Its synthesis was first detailed by researchers from the Cavallini school, prepared from the reaction of 3-bromopropylamine (B98683) and cysteamine (B1669678) (2-mercaptoethylamine). mdpi.comresearchgate.net

From a biochemical standpoint, this compound is recognized as a substrate for diamine oxidase (DAO), an enzyme that oxidizes various polyamines. nih.govmdpi.comresearchgate.netnih.gov The oxidation of the asymmetrical this compound can occur at either of its amino groups, leading to the formation of two different aminoaldehydes. nih.gov This interaction positions this compound within the metabolic pathways of biogenic amines, linking sulfur chemistry to the regulation of these important signaling molecules. While the broader physiological role of this compound is not fully elucidated, its identity as a thiodiamine and a substrate for DAO firmly places it within the expansive and functionally diverse sulfur metabolome. nih.govresearchgate.net

Compound Index

Structure

2D Structure

3D Structure

Properties

CAS No. |

56973-49-0 |

|---|---|

Molecular Formula |

C5H14N2S |

Molecular Weight |

134.25 g/mol |

IUPAC Name |

3-(2-aminoethylsulfanyl)propan-1-amine |

InChI |

InChI=1S/C5H14N2S/c6-2-1-4-8-5-3-7/h1-7H2 |

InChI Key |

CFKGMBWSBBAQQO-UHFFFAOYSA-N |

SMILES |

C(CN)CSCCN |

Canonical SMILES |

C(CN)CSCCN |

Other CAS No. |

56973-49-0 |

Synonyms |

cystathionamine |

Origin of Product |

United States |

Cystathionamine: Methodologies for Chemical Synthesis and Physicochemical Characterization in Research

Established Synthetic Pathways for Cystathionamine Derivatization

The creation of this compound and its derivatives in a laboratory setting relies on established synthetic organic chemistry principles. These methods are designed to efficiently construct the thioether backbone of the molecule from readily available starting materials.

Condensation Reactions Utilizing Sulfur-Containing Precursors

A primary and effective method for synthesizing this compound is through a condensation reaction. sigmaaldrich.comebsco.comijrpr.com This type of reaction involves the joining of two molecules to form a larger one, often with the elimination of a small molecule like water. ebsco.com In the context of this compound synthesis, this specifically involves the formation of a carbon-sulfur bond.

A well-documented pathway involves the reaction of 3-bromopropylamine (B98683) with a sulfur-containing precursor, cysteamine (B1669678) (also known as 2-mercaptoethylamine). mdpi.comresearchgate.net This reaction is a nucleophilic substitution where the sulfur atom of the cysteamine acts as the nucleophile, displacing the bromide ion from 3-bromopropylamine.

Detailed research illustrates a specific procedure for this synthesis. The reaction is typically conducted in an aqueous solution under a nitrogen atmosphere to prevent the oxidation of the thiol group in cysteamine. mdpi.com The pH of the reaction mixture is made alkaline, for instance with concentrated ammonia (B1221849), to facilitate the deprotonation of the thiol group, thereby increasing its nucleophilicity. mdpi.comresearchgate.net The reaction is often heated to increase the rate of reaction. mdpi.com Progress can be monitored using a nitroprusside test, which detects the presence of free thiol groups; the reaction is considered complete when the test is negative. mdpi.com

Table 1: Example Synthesis Conditions for this compound

| Parameter | Value/Condition | Source |

|---|---|---|

| Reagent 1 | 3-bromopropylamine hydrobromide | mdpi.com |

| Reagent 2 | Cysteamine hydrochloride | mdpi.com |

| Solvent | Water (H₂O) | mdpi.com |

| Atmosphere | Nitrogen (N₂) | mdpi.com |

| pH | 8-9 (adjusted with concentrated ammonia) | mdpi.com |

| Temperature | 60 °C | mdpi.com |

| Monitoring | Nitroprusside test for SH group | mdpi.com |

Techniques for Isolation and Purification of Synthesized this compound

Following the synthesis, the reaction mixture contains the desired product, this compound, along with unreacted starting materials, byproducts, and salts. Therefore, a multi-step process is required to isolate and purify the compound.

A common byproduct is cystamine (B1669676), which is formed by the oxidation of two cysteamine molecules. Traces of cystamine can be eliminated by treating the reaction mixture with sulfurous acid and monochloroacetic acid before further purification. researchgate.net The initial product is often obtained as an oily residue, which can be solidified by drying with absolute ethanol. researchgate.net

For high-purity isolation, column chromatography is the method of choice. Specifically, ion-exchange chromatography using a resin such as Dowex is employed. researchgate.netresearchgate.net This technique separates molecules based on their net charge, which is highly effective for purifying ionic compounds like this compound from neutral impurities or molecules with different charge characteristics.

Analytical Approaches for Structural Confirmation and Purity Assessment

To confirm that the synthesized and purified product is indeed this compound and to assess its purity, a combination of chromatographic and spectroscopic techniques is utilized.

Chromatographic Separation Techniques (e.g., Ion-Exchange Chromatography)

Ion-exchange chromatography (IEX) is a powerful analytical tool for the purity assessment of this compound. researchgate.net This technique separates molecules based on their reversible interaction with a charged stationary phase. cytivalifesciences.combio-rad.com Cation exchangers carry negative charges and retain positively charged molecules, while anion exchangers have positive charges and retain negatively charged molecules. shimadzu.com.sg The separation is achieved by eluting the bound molecules with a gradient of increasing salt concentration or a change in pH. cytivalifesciences.com

Automated ion-exchange chromatography, particularly using a sulfonated resin (a strong cation exchanger), has been shown to be highly effective. researchgate.net It can readily differentiate this compound from structurally similar thiodiamines and related compounds, such as selenothis compound, cystamine, and selenocystamine, based on their distinct retention times on the column. researchgate.net This provides a reliable method for assessing the purity of the synthesized this compound.

Table 2: Chromatographic Separation of Thiodiamines

| Compound | Separation Principle | Chromatographic Method | Source |

|---|---|---|---|

| This compound | Differentiated based on charge | Automated ion-exchange chromatography | researchgate.net |

| Selenothis compound | Differentiated based on charge | Automated ion-exchange chromatography | researchgate.net |

| Cystamine | Differentiated based on charge | Automated ion-exchange chromatography | researchgate.net |

| Selenocystamine | Differentiated based on charge | Automated ion-exchange chromatography | researchgate.net |

Spectroscopic Characterization Methodologies (e.g., Spectrophotometry)

Spectroscopic methods are indispensable for the structural elucidation of newly synthesized molecules. sgs.comrsc.org

Spectrophotometry , a technique that measures the absorption of light, is used in a simple colorimetric assay—the nitroprusside test—to monitor the synthesis reaction. mdpi.com The disappearance of the characteristic color indicates the consumption of the thiol-containing starting material, cysteamine.

For detailed structural confirmation, a suite of spectroscopic techniques is employed:

Infrared (IR) Spectroscopy : This method is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H bonds in the amine groups and C-N and C-S bonds.

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. It provides definitive confirmation of the molecular formula of this compound.

Together, these analytical methods provide comprehensive evidence for the successful synthesis, purification, and structural confirmation of this compound in a research setting.

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-bromopropylamine |

| Absolute ethanol |

| Cystamine |

| This compound |

| Cysteamine |

| Dowex |

| Monochloroacetic acid |

| Nitrogen |

| Selenocystamine |

| Selenothis compound |

| Sulfurous acid |

Enzymatic Biotransformation and Metabolic Interactions of Cystathionamine

Substrate Specificity and Kinetic Studies of Diamine Oxidases (DAO) with Cystathionamine

Diamine oxidases (DAOs), a group of copper-containing enzymes, play a pivotal role in the metabolism of polyamines. nih.gov Their interaction with this compound has been a subject of detailed enzymatic investigation.

Identification of Amine Oxidases Catalyzing this compound Oxidation (e.g., Pig Kidney Diamine Oxidase, Plant Amineoxidase)

This compound has been identified as a viable substrate for diamine oxidases sourced from both animal and plant origins. researchgate.netnih.gov Notably, pig kidney diamine oxidase and lentil seedlings amine oxidase have demonstrated the capacity to catalyze the oxidation of this compound. researchgate.netnih.gov Research indicates that these enzymes effectively recognize and process this compound, highlighting the broad substrate acceptance of DAOs beyond their more common substrates like histamine (B1213489) and putrescine. nih.govsigmaaldrich.com

| Enzyme Source | Observed Activity with this compound | References |

|---|---|---|

| Pig Kidney Diamine Oxidase | Good substrate | researchgate.net |

| Lentil Seedlings Amine Oxidase | Good substrate | nih.gov |

Mechanistic Elucidation of Enzymatic Oxidation Pathways of this compound

The enzymatic oxidation of this compound by diamine oxidase is a multi-step process. nih.gov The initial step involves the oxidative deamination of one of the amino groups of this compound, a reaction that consumes one mole of oxygen and produces one mole each of hydrogen peroxide and ammonia (B1221849) per mole of substrate. nih.gov This mono-deamination results in the formation of an unstable aminoaldehyde. nih.gov This intermediate then spontaneously undergoes an internal cyclization via the formation of a Schiff base, leading to a cyclic product. nih.gov

Comparative Enzymatic Reactivity of this compound with Other Thiodiamines

Studies comparing the enzymatic oxidation of this compound with other thiodiamines, such as lanthionamine and cystamine (B1669676), have provided valuable insights into the structure-activity relationships of DAO substrates. For instance, lentil seedlings amine oxidase exhibits similar kinetic parameters (Km values) for this compound (0.61 mM), lanthionamine (0.84 mM), and cystamine (0.8 mM), suggesting a comparable affinity of the enzyme for these related sulfur-containing diamines. nih.gov This indicates that the substitution of a methylene (B1212753) group with a sulfur atom in the diamine backbone does not significantly hinder the binding and catalytic action of the enzyme. mdpi.com

| Substrate | Enzyme | Km Value (mM) | References |

|---|---|---|---|

| This compound | Lentil Seedlings Amine Oxidase | 0.61 | nih.gov |

| Lanthionamine | Lentil Seedlings Amine Oxidase | 0.84 | nih.gov |

| Cystamine | Lentil Seedlings Amine Oxidase | 0.8 | nih.gov |

Identification and Characterization of Biotransformation Products and Intermediates

The biotransformation of this compound gives rise to a cascade of downstream metabolites, some of which are transient intermediates while others represent more stable end-products.

Formation of Cyclic Aminoaldehyde Intermediates (e.g., Cystaldimine)

As a direct consequence of the oxidative deamination of this compound by DAO, an aminoaldehyde is formed. nih.govnih.gov This highly reactive intermediate readily cyclizes through an intramolecular Schiff base formation to yield a cyclic imine. nih.govnih.gov In the case of cystamine oxidation, the analogous cyclic product is identified as cystaldimine. nih.govmdpi.com This cyclization is a spontaneous process driven by the proximity of the remaining amino group and the newly formed aldehyde group. nih.gov

Subsequent Metabolic Fates Leading to Thiosulfonates and Related Sulfur Species (e.g., Thiotaurine, Hypotaurine)

The cyclic intermediate, such as cystaldimine, is subject to further metabolic transformations. nih.gov It has been proposed that the cleavage of this ring can lead to the formation of thiocysteamine. nih.govmdpi.com Thiocysteamine, a persulfide, can then participate in transsulfuration reactions. nih.gov One significant subsequent reaction is the interaction with hypotaurine, which can lead to the formation of thiotaurine. nih.govwikipedia.org Thiotaurine itself can be further metabolized, for example, by reacting with hydrogen peroxide to produce taurine (B1682933) and sulfite. nih.gov This pathway highlights a complex interplay of enzymatic and spontaneous chemical reactions in the metabolic fate of this compound. nih.gov

Cystathionamine in Biological Systems Research: Investigations in Non Human Model Systems

Detection and Distribution Studies of Cystathionamine in in vitro and ex vivo Non-Human Biological Samples (e.g., Rat Kidney, Rat Heart, Yeast, Lentil Seedlings)

The presence and distribution of this compound have been investigated in select non-human biological systems, with the most definitive evidence found in plant models.

In lentil seedlings (Lens culinaris), the enzymatic machinery to process this compound has been clearly identified, implying its potential presence or metabolic relevance. Studies have shown that this compound is a competent substrate for lentil seedling amine oxidase, a copper-containing enzyme. The oxidation of this compound by this enzyme has been characterized, confirming a direct biochemical interaction within this plant system.

Investigations into mammalian tissues have focused more on its structural analogue, cystathionine (B15957). For instance, methods have been developed for the measurement of cystathionine in various rat tissues , including the brain, liver, and kidney, with brain tissue showing notable concentrations. nih.gov Similarly, the related compound cystamine (B1669676) has been detected in rat kidney and heart. nih.gov However, direct detection and quantification of endogenous this compound in these specific rat organs have not been prominently documented in the reviewed literature.

In the context of single-celled eukaryotes, yeast (Saccharomyces cerevisiae) is a key model for studying sulfur amino acid metabolism. The transsulfuration pathway, which produces cysteine, is well-established in yeast, with enzymes like cystathionine γ-lyase (encoded by the CYS3 gene) being actively studied. uniprot.orgnih.gov This pathway utilizes cystathionine as an intermediate. uniprot.org Despite the comprehensive understanding of yeast's metabolic pathways, including glycolysis, the TCA cycle, and oxidative phosphorylation, direct studies identifying or quantifying this compound in yeast are not extensively reported. libretexts.orguminho.pt

Proposed Functional Roles of this compound in Cellular Biochemistry (Non-Human Specific)

The functional role of this compound in cellular biochemistry appears to be centered on its capacity to act as a substrate for specific enzymes, particularly amine oxidases.

The most clearly defined functional role for this compound comes from research on lentil seedlings . It serves as a good substrate for lentil seedling amine oxidase (LSAO). The enzymatic reaction involves the oxidative deamination of one of the amino groups on this compound to yield an aldehyde. This process also produces one mole of hydrogen peroxide and one mole of ammonia (B1221849) for each mole of substrate oxidized. The resulting aminoaldehyde product subsequently undergoes a spontaneous intramolecular cyclization via the formation of a Schiff base.

The kinetic parameters for this reaction have been determined, providing a quantitative basis for its role as a substrate. The pH optimum for the oxidation of this compound by LSAO is 7.0. The Michaelis-Menten constant (Km) for this compound is 0.61 mM, which is comparable to the Km values for other diamine substrates of the enzyme, such as lanthionamine (0.84 mM) and cystamine (0.8 mM). This suggests that this compound is a physiologically relevant substrate for this plant enzyme.

Table 1: Kinetic Parameters of Lentil Seedling Amine Oxidase with Diamine Substrates

| Substrate | Km (mM) | Optimal pH | Reference |

|---|---|---|---|

| This compound | 0.61 | 7.0 | semanticscholar.org |

| Lanthionamine | 0.84 | 7.0 | semanticscholar.org |

| Cystamine | 0.80 | N/A | semanticscholar.org |

| Putrescine | N/A | N/A | nih.govnih.gov |

| Spermine | 0.44 | 7.9 | oup.com |

Beyond this specific role in lentil seedlings, other proposed functions for this compound in non-human cellular biochemistry are not well-documented. Research has more thoroughly explored the functions of biomolecular condensates in organizing cellular biochemistry and the roles of related sulfur compounds. nih.gov

Indirect Associations and Cross-Talk with Established Sulfur Metabolic Pathways (e.g., Transsulfuration Pathway)

This compound is structurally linked to the transsulfuration pathway, a critical metabolic route that interconverts sulfur-containing amino acids. This pathway is essential for synthesizing cysteine from homocysteine via the key intermediate, cystathionine . researchgate.netwikipedia.org this compound is the diamine derivative of cystathionine, sharing the same core thioether structure but with terminal amino groups instead of carboxyl groups.

The transsulfuration pathway consists of two primary enzymatic steps in the reverse direction (found in mammals):

Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine. wikipedia.orgmdpi.com

Cystathionine γ-lyase (CSE, also known as CGL or γ-cystathionase) cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia. wikipedia.orgrcsb.orgmedchemexpress.com

This pathway is fundamental for supplying cysteine, which is a precursor for major metabolites like glutathione (B108866) (GSH) and hydrogen sulfide (B99878) (H₂S). researchgate.netmdpi.com Given the structural similarity between this compound and cystathionine, there is potential for indirect association or cross-talk. Enzymes like CSE are known to have some substrate promiscuity. For example, under certain conditions, CSE can use cysteine or homocysteine to generate H₂S or lanthionine (B1674491). medchemexpress.com While direct evidence of CSE or CBS acting on this compound is lacking in the reviewed literature, its structural analogy to the primary substrate of CSE makes it a candidate for potential interaction, whether as a substrate or a modulator. However, this remains a topic for future investigation.

Contributions to Redox Homeostasis Mechanisms in Model Organisms

While direct studies on the role of this compound in redox homeostasis are limited, its metabolic context provides several indirect links to this essential cellular process.

First, the transsulfuration pathway, to which this compound is structurally related, is intrinsically linked to redox balance. researchgate.net The pathway's primary output, cysteine, is the rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in most aerobic organisms. researchgate.netnih.gov The brain, for example, relies on a functional transsulfuration pathway to maintain its GSH-dependent antioxidant capacity. nih.gov Deficiencies in this pathway, such as the lack of the CBS enzyme, have been shown to promote significant oxidative stress in the liver of mouse models. nih.gov

Second, the known enzymatic reaction involving this compound in lentil seedlings directly participates in redox chemistry. The oxidation of this compound by amine oxidase produces hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS). While high levels of ROS are damaging, controlled production of H₂O₂ is also a component of cellular signaling. Therefore, the metabolism of this compound can contribute to the cellular pool of ROS, directly influencing the redox environment.

Finally, its structural analog, L-cystathionine, has been shown to have direct protective effects against oxidative stress. One study demonstrated that L-cystathionine protects macrophages from oxidative stress and DNA damage induced by oxidized low-density lipoprotein. nih.gov Although this protective capacity has not been demonstrated for this compound itself, the finding for its parent compound suggests a plausible, though unconfirmed, area for future research into the potential antioxidant or redox-modulating properties of this compound.

Advanced Research Methodologies for Investigating Cystathionamine

Quantitative and Qualitative Analytical Methods for Endogenous Cystathionamine Detection

The detection and quantification of endogenous this compound in complex biological matrices like plasma, urine, or tissue homogenates present significant challenges due to its low abundance and the presence of interfering substances. uab.edu Analytical strategies must therefore offer high sensitivity and specificity.

Qualitative analysis aims to confirm the presence of this compound in a sample. This is often achieved by matching the chromatographic retention time and mass spectral data of a peak in the biological sample to that of an authentic chemical standard.

Quantitative analysis determines the exact concentration of the compound. For endogenous molecules where a true "blank" matrix (a sample completely devoid of the analyte) is unavailable, several specialized methods are employed. nih.gov These include the standard addition method, where known amounts of a standard are added to the sample to create a calibration curve, and the use of stable isotope-labeled internal standards. uab.edunih.gov

Derivatization is a common strategy used to enhance the detectability of amines like this compound. This chemical modification improves chromatographic behavior and ionization efficiency for mass spectrometry. mdpi.commdpi.com For instance, reagents like dansyl chloride or ethyl chloroformate react with primary amine groups to form derivatives that are more readily analyzed. nih.govmdpi.com High-performance liquid chromatography (HPLC) coupled with sensitive detectors, such as electrochemical detectors which are effective for sulfur-containing compounds, can also be employed for quantification. nih.gov

Table 1: Comparison of Derivatization Reagents for Amine Analysis

| Derivatization Reagent | Target Functional Group | Typical Analytical Platform | Advantages |

| Dansyl Chloride | Primary & Secondary Amines | LC-MS, LC-FLD | Forms stable, fluorescent derivatives; enhances ionization. mdpi.com |

| Ethyl Chloroformate | Primary & Secondary Amines | GC-MS | Rapid reaction; forms volatile derivatives suitable for GC. nih.gov |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Primary & Secondary Amines | GC-MS | Creates stable, electron-capturing derivatives for high sensitivity. mdpi.com |

Isotopic Labeling Strategies for Tracing this compound Metabolism

Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracking the fate of atoms through a series of biochemical reactions. bitesizebio.com This strategy provides dynamic information about the production (synthesis) and consumption (catabolism) of metabolites, which cannot be obtained from static concentration measurements alone. bitesizebio.com

In the context of this compound, metabolic tracing would involve introducing a precursor molecule labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H). thermofisher.comchempep.com Given that this compound is structurally related to cystathionine (B15957), plausible labeled precursors could include ¹³C- or ¹⁵N-labeled serine and homocysteine, the building blocks of cystathionine in the transsulfuration pathway. wikipedia.orgwikipedia.orgnih.gov

As the cellular machinery processes these labeled precursors, the isotopic label is incorporated into downstream metabolites, including cystathionine and subsequently any this compound that is formed. By using mass spectrometry to detect the mass shift in these molecules, researchers can trace the flow of atoms and confirm metabolic connections. wikipedia.org For example, feeding cells [U-¹³C]-Serine (serine where all carbon atoms are ¹³C) would result in a ¹³C-labeled this compound, confirming its origin from the serine backbone.

An advanced approach known as Inverse Stable Isotopic Labeling (InverSIL) can also be used. nih.gov In this method, an organism is grown in a medium where a primary nutrient (like glucose) is fully labeled with a heavy isotope. Then, an unlabeled precursor of interest is introduced. Metabolites that incorporate this unlabeled precursor will show a characteristic decrease in mass, making them identifiable in a complex, heavy-isotope-labeled metabolome. nih.gov

Application of Chromatographic-Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolomics Profiling of this compound and its Metabolites

Chromatography coupled with mass spectrometry is the cornerstone of modern metabolomics, providing the separation, identification, and quantification necessary to profile low-abundance molecules like this compound and its related metabolites in biological samples. europeanpharmaceuticalreview.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred platform for analyzing non-volatile, polar compounds like polyamines and amino acid derivatives. mdpi.comeag.com The technique combines the robust separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. measurlabs.com A typical workflow involves minimal sample preparation, such as protein precipitation, followed by chromatographic separation on a column (e.g., reversed-phase or HILIC) and detection. nih.govnih.gov

Tandem mass spectrometry (MS/MS) adds a layer of specificity by selecting a specific parent ion (based on the mass-to-charge ratio of the target molecule), fragmenting it, and then detecting a specific fragment ion. This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly selective and allows for accurate quantification even in complex mixtures. nih.govnih.gov

Table 2: Example LC-MS/MS Parameters for Amine Quantification

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water with formic acid and acetonitrile/methanol | Elution of analytes from the column. |

| Flow Rate | 0.2-0.5 mL/min | Controls retention time and separation efficiency. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray (ESI+) | Generation of positively charged ions, typical for amines. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High specificity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Isolation of the target molecule's parent ion. |

| Product Ion (Q3) | Specific fragment ion | Specific detection of the fragmented parent ion. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool, particularly for volatile compounds or those that can be made volatile through chemical derivatization. nih.govstanford.edu For non-volatile amines like this compound, a derivatization step is mandatory. mdpi.com This process converts the polar amine groups into less polar, more thermally stable moieties suitable for gas chromatography. mdpi.com Common derivatization agents include pentafluoropropionic anhydride (PFPA) or reagents for forming n-butyl-trifluoroacetyl esters. mdpi.comnih.gov After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase before being detected by the mass spectrometer.

Table 3: Example GC-MS Parameters for Derivatized Amine Analysis

| Parameter | Setting | Purpose |

| Derivatization | ||

| Reagent | Pentafluoropropionic Anhydride (PFPA) in Ethyl Acetate | Increases volatility and thermal stability. mdpi.com |

| Chromatography | ||

| Column | DB-5ms or similar non-polar column | Separation of volatile derivatives. |

| Carrier Gas | Helium | Transports analytes through the column. |

| Temperature Program | Ramped from low (e.g., 70°C) to high (e.g., 300°C) | Separation of compounds with different boiling points. |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for identification. |

| Analysis Mode | Selected Ion Monitoring (SIM) | Monitors specific ions for quantitative analysis. mdpi.com |

In Vitro Reconstitution Systems for Studying Enzymatic Reactions of this compound

In vitro reconstitution systems are essential for dissecting the function of specific enzymes and understanding their reaction mechanisms in a controlled environment, free from the complexity of a living cell. nih.govdatabiotech.co.il This "bottom-up" approach involves purifying the enzyme(s) and substrate(s) of interest and combining them in a test tube to study the reaction. mdpi.com

Research indicates that lanthionamine (this compound) can act as a substrate for copper-containing amine oxidases, specifically diamine oxidase (DAO). gla.ac.uknih.gov Therefore, an in vitro system to study the enzymatic processing of this compound would involve purified DAO. seebeyondshop.commdpi.com

The setup would consist of combining this compound with the purified DAO enzyme in a buffered solution at an optimal pH and temperature. mdpi.com The reaction catalyzed by DAO is an oxidative deamination, which converts a primary amine to the corresponding aldehyde, releasing ammonia (B1221849) and hydrogen peroxide (H₂O₂). mdpi.com

The progress of the reaction can be monitored using various methods:

Substrate Depletion: Measuring the decrease in this compound concentration over time using LC-MS or GC-MS.

Product Formation: Quantifying the appearance of one of the reaction products. For example, hydrogen peroxide production can be measured continuously using a coupled spectrophotometric assay, where H₂O₂ reacts with a chromogenic substrate in the presence of a second enzyme like horseradish peroxidase. mdpi.com

Such in vitro systems allow researchers to determine key enzymatic parameters (kinetics) like the Michaelis constant (Km) and the maximum reaction velocity (Vmax), providing fundamental insights into how efficiently the enzyme processes this compound.

Table 4: Components of a Hypothetical In Vitro Assay for this compound Oxidation by Diamine Oxidase

| Component | Example Concentration/Condition | Role in Assay |

| This compound | 0.1 - 5 mM | Substrate for the enzyme. databiotech.co.il |

| Purified Diamine Oxidase (DAO) | 1 - 10 µg/mL | The catalyst for the reaction. gla.ac.uknih.gov |

| Buffer | Potassium Phosphate, pH 7.2 | Maintains optimal pH for enzyme activity. |

| Temperature | 37°C | Provides optimal temperature for enzymatic reaction. mdpi.com |

| Detection System (Coupled Assay) | Horseradish Peroxidase & Chromogenic Substrate | To detect H₂O₂ product via a color change. mdpi.com |

Structural Analogs and Derivatives of Cystathionamine in Biochemical Research

Synthesis and Properties of Chemically Modified Cystathionamine Analogs (e.g., Sulfoxide (B87167) and Sulfone Derivatives)

Comparative Biochemical and Enzymatic Studies of this compound Analogs

There is a significant lack of publicly available research on the comparative biochemical and enzymatic studies of this compound analogs, including its sulfoxide and sulfone derivatives. While one study has shown that this compound can be a substrate for plant amine oxidase, leading to oxidative deamination, this does not provide a comparative analysis with its oxidized analogs. nih.gov Without the isolated and characterized sulfoxide and sulfone derivatives, it is not possible to conduct studies to compare their effects on enzyme kinetics, receptor binding, or other biochemical pathways against the parent compound. Such studies would be essential to understand how the oxidation of the sulfur atom impacts the biological activity of this compound.

Development of Research Probes Based on this compound Structural Motifs

The development of research probes, such as fluorescent or affinity-based probes, is a vital tool in biochemical and medical research. However, a review of the available literature indicates that the this compound structural motif has not been extensively utilized as a scaffold for the design and synthesis of such probes. Consequently, there are no detailed research findings to report on this topic.

Future Directions and Unexplored Avenues in Cystathionamine Research

Elucidating Novel Enzymatic Systems and Uncharacterized Metabolic Fates of Cystathionamine

The metabolic pathways of this compound are currently not well defined. While its synthesis has been described chemically through the reaction of 3-bromopropylamine (B98683) and cysteamine (B1669678), its endogenous enzymatic production and degradation routes are unknown. researchgate.netresearchgate.net The established transsulfuration pathway, which converts cystathionine (B15957) to cysteine via the enzyme cystathionine γ-lyase (CSE), is a cornerstone of sulfur amino acid metabolism. nih.govnih.govbasicmedicalkey.com A primary area of future research will be to determine if this compound is a substrate for known enzymes in this pathway, such as CSE or cystathionine β-synthase (CBS), or if novel, uncharacterized enzymes are responsible for its metabolism.

Future investigations should focus on:

Enzyme-Substrate Screening: Testing the reactivity of purified enzymes from the transsulfuration and related pathways with this compound as a potential substrate.

Metabolic Fate Analysis: Utilizing isotope-labeled this compound in cell cultures and animal models to trace its conversion into other metabolites. This will help to identify its downstream metabolic products and degradation pathways.

Identification of Novel Enzymes: Employing proteomic and genetic screening approaches to identify new enzymes that can synthesize or degrade this compound.

Understanding the enzymatic systems that govern this compound levels is the first step toward elucidating its physiological and pathological roles.

Comprehensive Investigation of this compound's Interplay with Other Signaling Molecules in Biological Contexts

The field of gasotransmitter biology has established hydrogen sulfide (B99878) (H2S), nitric oxide (NO), and carbon monoxide (CO) as critical signaling molecules involved in a myriad of physiological processes. researchgate.net H2S is endogenously produced from L-cysteine by enzymes such as CSE and CBS. frontiersin.orgnih.govresearchgate.net There is significant evidence for "crosstalk" between these signaling molecules, where the presence of one can influence the function of another. nih.govfrontiersin.org

Given the structural relationship of this compound to precursors of H2S, a crucial area of research is its potential interaction with these signaling networks. Future research should aim to answer the following questions:

Does this compound influence the endogenous production of H2S or NO?

Does this compound directly interact with and modify proteins that are targets of H2S or NO signaling, a process known as S-sulfhydration or S-nitrosylation? nih.govnih.gov

Can this compound itself act as a signaling molecule, binding to specific receptors or targets to elicit a cellular response?

The interplay between these molecules can be complex, exhibiting both synergistic and antagonistic effects depending on the cellular context. frontiersin.orgnih.govmdpi.com A thorough investigation into these interactions is vital for understanding the full spectrum of this compound's biological activity.

Table 1: Key Signaling Molecules and Their Potential Interplay with this compound

| Signaling Molecule | Key Generating Enzymes | Potential Interaction with this compound | Relevant Research Findings |

|---|---|---|---|

| Hydrogen Sulfide (H2S) | Cystathionine γ-lyase (CSE), Cystathionine β-synthase (CBS), 3-Mercaptopyruvate Sulfurtransferase (3-MST) | Modulation of H2S production; competition for enzymatic binding sites; acting as an H2S donor or modulator. | CSE and CBS are central to H2S synthesis from cysteine and homocysteine. nih.govresearchgate.net H2S is a key regulator in various cellular processes. frontiersin.orgnih.gov |

| Nitric Oxide (NO) | Nitric Oxide Synthase (NOS) | Influence on NO synthesis or degradation pathways; synergistic or antagonistic signaling effects. | NO is a critical signaling molecule with diverse physiological roles. nih.govmdpi.com There is extensive crosstalk between NO and H2S signaling. frontiersin.org |

| Carbon Monoxide (CO) | Heme Oxygenase (HO) | Potential for integrated signaling responses in conjunction with H2S and NO. | CO is recognized as a gasotransmitter that interacts with other signaling molecules like H2S. researchgate.net |

Development of Advanced in vitro and ex vivo Models for Mechanistic Studies

To dissect the molecular mechanisms of this compound action, the development of sophisticated model systems is paramount. Traditional 2D cell cultures have limitations in recapitulating the complexity of living tissues. moleculardevices.com Therefore, future research should leverage advanced in vitro and ex vivo models.

3D Cell Cultures and Organoids: The use of three-dimensional (3D) cell cultures, such as spheroids and organoids, can provide a more physiologically relevant environment to study the effects of this compound. nih.govmdpi.com Patient-derived induced pluripotent stem cells (iPSCs) can be differentiated into various cell types (e.g., neurons, cardiomyocytes) or organoids to model diseases and study the compound's effects in a human-relevant context. nih.govnih.govnih.gov

Organ-on-a-Chip Technology: Microfluidic devices, often called "organ-on-a-chip," can simulate the microenvironment and functions of human organs. nih.govfrontiersin.org These systems would allow for the study of this compound's effects on specific organs and the interactions between different organ systems in a controlled setting.

Ex Vivo Tissue Cultures: The use of fresh tissue slices or explants allows for the study of this compound in the context of the native tissue architecture and cellular diversity. nih.gov

These advanced models will be instrumental in bridging the gap between simple cell culture experiments and complex in vivo studies, facilitating a deeper understanding of this compound's mechanisms of action. nih.govnih.gov

Integration of Omics Approaches for Systems-Level Understanding of this compound Biology

To gain a comprehensive understanding of the biological role of this compound, a systems-level approach is necessary. nih.govnih.govnorthwestern.edu The integration of various "omics" technologies can provide a holistic view of the molecular changes induced by this compound. nih.govthermofisher.comresearchgate.net

Metabolomics: Untargeted metabolomics can be used to identify the metabolic products of this compound and to map the metabolic pathways it influences. nih.govnih.gov

Proteomics: Proteomic analyses can identify proteins that physically interact with this compound or whose expression or post-translational modifications are altered in its presence. nih.govbiorxiv.orguni-bielefeld.de

Transcriptomics: Transcriptomic studies can reveal the genes and signaling pathways that are transcriptionally regulated by this compound. metwarebio.com

Multi-omics Integration: The true power of this approach lies in the integration of data from genomics, transcriptomics, proteomics, and metabolomics. metwarebio.commetabolon.commdpi.com This allows for the construction of detailed molecular networks and provides a deeper understanding of the genotype-to-phenotype relationship. metabolon.com

By applying these high-throughput technologies, researchers can move beyond studying single targets and pathways to appreciate the full scope of this compound's impact on the biological system.

Table 2: Application of Omics Technologies in this compound Research

| Omics Approach | Key Applications for this compound Research | Potential Insights |

|---|---|---|

| Genomics | Identify genetic variations that influence this compound metabolism or response. | Understanding individual differences in this compound's effects. |

| Transcriptomics | Profile changes in gene expression in response to this compound. | Identification of regulated cellular pathways and signaling networks. metwarebio.com |

| Proteomics | Identify protein interaction partners and post-translational modifications induced by this compound. | Elucidation of molecular targets and mechanisms of action. nih.govbiorxiv.org |

| Metabolomics | Trace the metabolic fate of this compound and identify downstream metabolic effects. | Mapping of novel metabolic pathways and biomarkers of exposure. nih.gov |

Q & A

Q. What frameworks ensure research questions about this compound meet academic rigor and novelty criteria?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.